ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is a chemical compound with a molecular formula of C16H12Cl3F2N3OS. It is primarily used in research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a fluorinated aniline group, making it a valuable tool in various scientific studies .
Preparation Methods
The synthesis of ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves several steps. One common method includes the reaction of ethyl piperidine-4-carboxylate with 4-fluoroaniline in the presence of a carbothioylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures (room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research involving this compound includes the development of new drugs for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:
4-F-N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: This compound shares a similar fluorinated aniline group but differs in its overall structure and molecular weight.
N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)HEPTANAMIDE: Another related compound with a different backbone structure, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)carbamothioyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S/c1-2-20-14(19)11-7-9-18(10-8-11)15(21)17-13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLNDONAHYQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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